molecular formula C22H20F3N5O3S B2929055 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 852144-88-8

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No. B2929055
CAS RN: 852144-88-8
M. Wt: 491.49
InChI Key: ZFMUWUHCQPKMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C22H20F3N5O3S and its molecular weight is 491.49. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Characterization

Design-Based Synthesis and Molecular Docking Analysis

A study focused on the design-based synthesis of an indole acetamide derivative with anti-inflammatory properties. This research involved molecular docking analysis targeting cyclooxygenase domains and geometrical optimization using density functional theory calculations. The synthesis approach and analytical characterization provide insights into the compound's stability and interaction energies, highlighting its potential application in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).

Biological Activities

Synthesis, Structure, and Biological Activities of Novel Triazole Compounds

Research on novel triazole compounds containing a thioamide group demonstrated antifungal and plant growth regulating activities. This study indicates the potential of such compounds in agricultural applications and antifungal drug development (Li Fa-qian et al., 2005).

Anti-HIV Activity of Naphthalene Derivatives

A series of naphthalene derivatives were synthesized and screened for their inhibitory activity against HIV-1 and HIV-2. This research showcases the therapeutic potential of such compounds in the treatment of HIV, with one compound showing potent in vitro activity against HIV-1 (Hamad et al., 2010).

Enzyme Inhibitory and Antimicrobial Properties

Enzyme Inhibitory Activities of Triazole Analogues

A study on the synthesis and evaluation of triazole analogues revealed their enzyme inhibitory activities against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Such compounds could be important in the development of treatments for conditions associated with these enzymes (Virk et al., 2018).

properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O3S/c1-32-11-10-30-20(17-12-26-18-5-3-2-4-16(17)18)28-29-21(30)34-13-19(31)27-14-6-8-15(9-7-14)33-22(23,24)25/h2-9,12,26H,10-11,13H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMUWUHCQPKMFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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